

Anabiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anabiol*

Cat. No.: *B1667359*

[Get Quote](#)

Anabiol, also known by its chemical name Bolandiol dipropionate, is a synthetic anabolic-androgenic steroid (AAS). This technical guide provides an in-depth overview of its core scientific attributes, including its molecular characteristics, mechanism of action, and relevant experimental methodologies. The information is intended for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

Anabiol is the 3,17-dipropionate ester of Bolandiol. The fundamental properties of **Anabiol** are summarized in the table below.

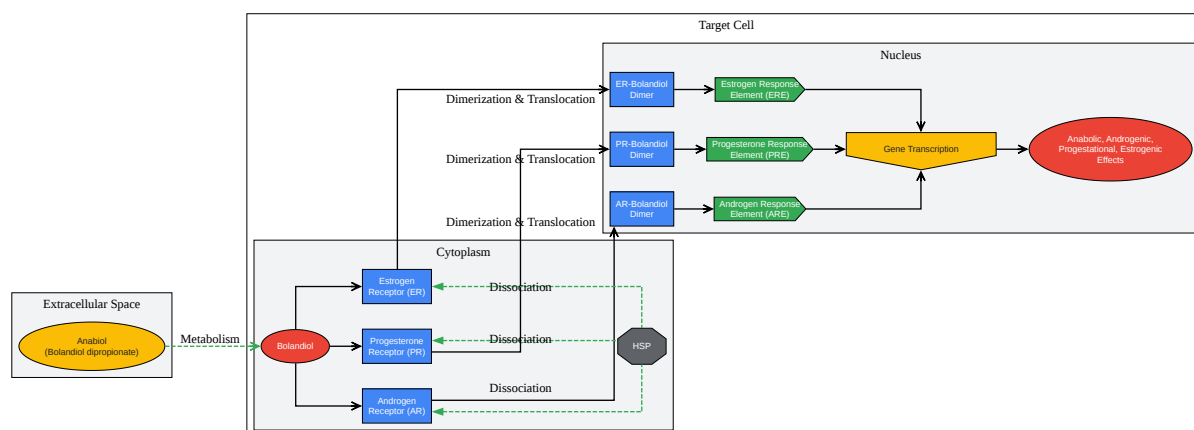
Property	Value	Reference
Molecular Formula	C ₂₄ H ₃₆ O ₄	[1]
Molecular Weight	388.548 g/mol	[1]
Synonyms	Bolandiol dipropionate, Norpropandrolate, 19-nor-4-androstenediol dipropionate, Estr-4-ene-3 β ,17 β -diol 3,17-dipropionate	[1][2]
Parent Compound	Bolandiol (19-nor-4-androstenediol)	[1][3]

Mechanism of Action and Signaling Pathways

The biological activity of **Anabiol** is attributable to its active metabolite, Bolandiol. Bolandiol is unique among some anabolic steroids in that it exhibits not only androgenic and anabolic effects but also possesses estrogenic and progestational activities.^[3]^[4] Its mechanism of action involves interaction with multiple nuclear hormone receptors.

Bolandiol binds to the androgen receptor (AR), though with a lower affinity compared to testosterone and dihydrotestosterone (DHT).^[4]^[5] Additionally, it has a measurable affinity for progesterone receptors (PR-A and PR-B) and estrogen receptors (ER α and ER β -1).^[4]^[5] Upon ligand binding, these receptors typically dimerize and translocate to the nucleus, where they bind to specific DNA sequences known as hormone response elements, thereby modulating the transcription of target genes.

The signaling cascade initiated by Bolandiol's interaction with these receptors can be visualized as follows:



[Click to download full resolution via product page](#)

Anabiol (Bolandiol) Signaling Pathway

Quantitative Analysis of Receptor Interaction

In vitro studies have quantified the interaction of Bolandiol with various steroid hormone receptors. The following table summarizes the relative binding affinities (RBA) and the half-maximal inhibitory concentrations (IC₅₀) from competitive binding assays.

Receptor	Ligand	IC50 (nM)	Relative Binding Affinity (%)
Androgen Receptor (AR)	Bolandioli	-	4-9% (compared to T, DHT, 19-NT)
Progesterone Receptor (PR)	Bolandioli	-	1% (compared to progesterone)
Estrogen Receptor α (ER α)	Bolandioli	-	3% (compared to E2)
Estrogen Receptor β (ER β)	Bolandioli	-	1% (compared to E2)
Data sourced from a study on Bolandioli's mechanism of action. [4] [5]			

Experimental Protocols

The characterization of **Anabiol** and its active form, Bolandioli, involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

Materials:

- Rat ventral prostate cytosol (as AR source)
- [3H]-R1881 (radiolabeled androgen)
- Test compound (Bolandioli)
- Unlabeled R1881 (for standard curve)

- TEDG buffer (Tris, EDTA, DTT, glycerol)
- Hydroxyapatite (HAP) slurry
- Scintillation cocktail and counter

Procedure:

- Preparation of Prostate Cytosol: Ventral prostates are excised from castrated rats, homogenized in ice-cold TEDG buffer, and centrifuged at high speed to obtain the cytosolic fraction containing the AR.[\[6\]](#)
- Assay Setup: Serial dilutions of the test compound and unlabeled R1881 are prepared. In assay tubes, the prostate cytosol is incubated with a fixed concentration of $[3H]$ -R1881 and varying concentrations of the test compound or unlabeled R1881.[\[6\]](#)[\[7\]](#)
- Incubation: The tubes are incubated overnight at 4°C to reach binding equilibrium.[\[7\]](#)
- Separation of Bound and Unbound Ligand: An HAP slurry is added to each tube to adsorb the receptor-ligand complexes. The slurry is then washed to remove the unbound radioligand.[\[6\]](#)[\[7\]](#)
- Quantification: Scintillation cocktail is added to the washed HAP pellets, and the radioactivity is measured using a scintillation counter.[\[6\]](#)[\[7\]](#)
- Data Analysis: The amount of $[3H]$ -R1881 bound to the AR is plotted against the concentration of the competitor. The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then calculated.[\[8\]](#)

Androgen Receptor-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

Materials:

- Mammalian cell line (e.g., HEK 293FT, 22RV1)[9][10]
- AR expression vector
- Luciferase reporter vector containing androgen response elements (AREs)
- Transfection reagent
- Cell culture medium (androgen-free)
- Test compound (Bolandiol)
- Luciferase assay reagent
- Luminometer

Procedure:

- Cell Culture and Transfection: Cells are cultured in androgen-free medium and then co-transfected with the AR expression vector and the ARE-luciferase reporter vector.[9]
- Treatment: After transfection, the cells are treated with various concentrations of the test compound (Bolandiol) or a known androgen (e.g., DHT) as a positive control.[10]
- Incubation: The cells are incubated for a sufficient period (e.g., 16-24 hours) to allow for receptor activation and reporter gene expression.[9][10]
- Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added to the cell lysate. The luciferase enzyme, produced in response to AR activation, catalyzes a reaction that produces light.
- Measurement: The luminescence is measured using a luminometer.
- Data Analysis: The luciferase activity is normalized (e.g., to total protein concentration or a co-transfected control reporter) and plotted against the concentration of the test compound to determine the dose-response relationship and efficacy.

In Vivo Assessment of Anabolic and Androgenic Activity in Rats

This bioassay evaluates the anabolic and androgenic effects of a compound in a living organism.

Materials:

- Immature, castrated male rats
- Test compound (Bolandiol dipropionate)
- Vehicle for injection (e.g., sesame oil)
- Surgical equipment for castration
- Analytical balance

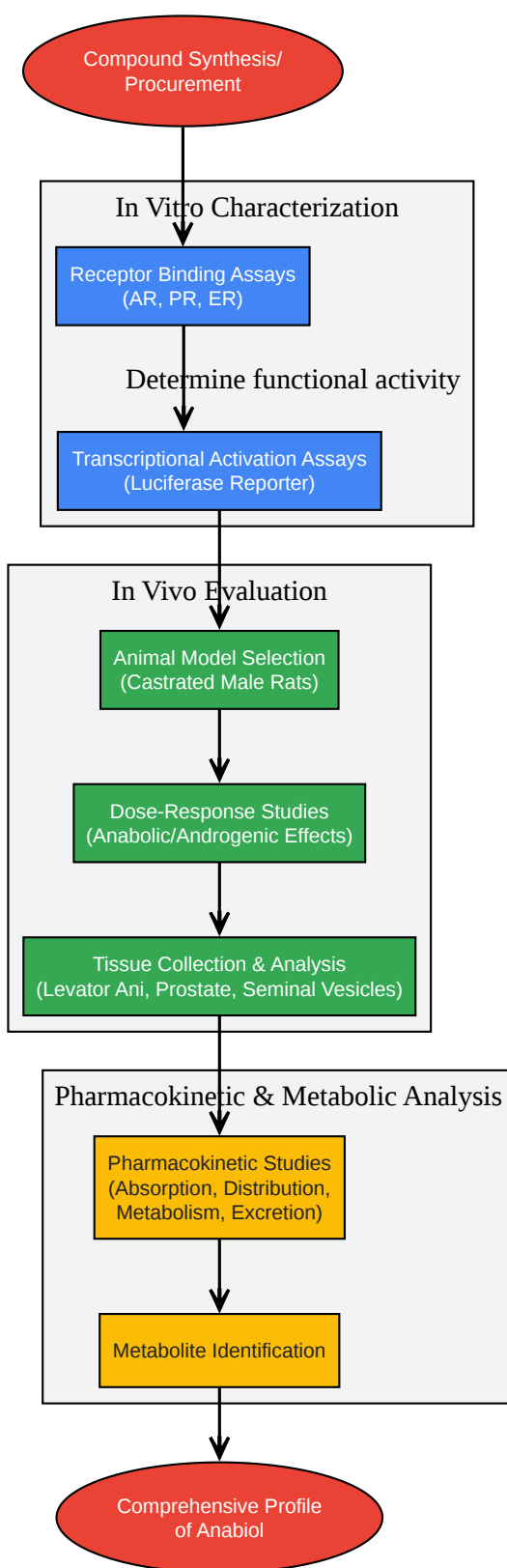
Procedure:

- **Animal Preparation:** Immature male rats are castrated to remove the endogenous source of androgens.
- **Dosing:** After a recovery period, the rats are administered daily subcutaneous injections of the test compound at various doses or the vehicle control for a specified duration (e.g., 7-10 days).[5]
- **Endpoint Measurement:** At the end of the treatment period, the animals are euthanized, and specific tissues are excised and weighed.
 - **Anabolic Activity:** The weight of the levator ani muscle is used as an indicator of anabolic effects.[5][11]
 - **Androgenic Activity:** The weights of the ventral prostate and seminal vesicles are used as indicators of androgenic effects.[5][11]
- **Data Analysis:** The organ weights are normalized to the body weight of the animals. Dose-response curves are generated to compare the potency of the test compound to a reference

androgen like testosterone.[5]

Experimental Workflow

The characterization of a novel steroid like **Anabiol** follows a logical progression from in vitro to in vivo studies.



[Click to download full resolution via product page](#)

Experimental Workflow for **Anabiol** Characterization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bolandiol dipropionate - Wikipedia [en.wikipedia.org]
- 2. Bolandiol dipropionate [medbox.iiab.me]
- 3. Bolandiol - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of bolandiol (19-nortestosterone-3 β ,17 β -diol), a unique anabolic steroid with androgenic, estrogenic, and progestational activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Bolandiol (19-Nortestosterone-3 β ,17 β -Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anabiol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667359#anabiol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com